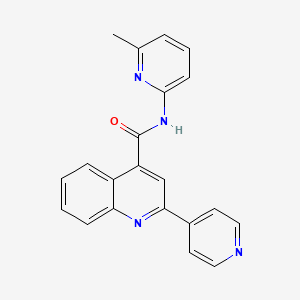
N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H16N4O and its molecular weight is 340.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H14N2O
- Molecular Weight : 262.306 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 449.9 °C at 760 mmHg
This structural information is crucial as it influences the compound's interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells by inhibiting critical signaling pathways involved in cell proliferation and survival. For example, it has shown to inhibit PDK1 activity, which is essential for cancer cell growth and survival .
- In Vitro Studies : In a study assessing a series of quinoline derivatives, this compound demonstrated significant cytotoxic effects against colon, pancreatic, and breast cancer cells, with IC50 values indicating strong potency .
- Case Study : In a recent publication, a derivative of this compound was tested against colorectal cancer cells using MTT assays. The results indicated a concentration-dependent suppression of cell viability, confirming its potential as an effective anticancer agent .
Antimalarial Activity
The compound also exhibits antimalarial properties, which are particularly relevant given the global challenge of malaria resistance to existing treatments:
- Efficacy Against Plasmodium Species : The compound was identified through phenotypic screening against Plasmodium falciparum and showed moderate potency with EC50 values in the nanomolar range .
- Mechanism of Action : It operates by inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite . This novel mechanism is promising for developing new antimalarial therapies that are less likely to encounter resistance.
- In Vivo Studies : In mouse models infected with P. berghei, compounds from this series were found to significantly reduce parasitemia levels with effective dosages below 1 mg/kg .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| Anticancer | Colon, pancreatic, breast cancer cells | Inhibition of PDK1; apoptosis induction | Significant cytotoxicity (IC50 values < nanomolar) |
| Antimalarial | Plasmodium falciparum | Inhibition of PfEF2 | Moderate potency (EC50 ~ 120 nM); effective in vivo |
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-14-5-4-8-20(23-14)25-21(26)17-13-19(15-9-11-22-12-10-15)24-18-7-3-2-6-16(17)18/h2-13H,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQORYAAQGEOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














